4-Chloro-3-iodophenol
Overview
Description
4-Chloro-3-iodophenol is an organohalogen compound with the molecular formula C6H4ClIO. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Scientific Research Applications
4-Chloro-3-iodophenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving halogenated phenols.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution and halogenation reactions. One common method involves the iodination of 4-chlorophenol using iodine and an oxidizing agent such as sodium iodate. The reaction typically occurs in an acidic medium to facilitate the substitution of the hydrogen atom with an iodine atom.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydroxybenzene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include substituted phenols with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include hydroxybenzene derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodophenol involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms on the benzene ring makes it a versatile intermediate in various chemical reactions. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.
Biological Pathways: It can affect biological pathways involving halogenated phenols, influencing cellular processes and metabolic reactions.
Comparison with Similar Compounds
4-Chloro-3-iodophenol can be compared with other halogenated phenols, such as:
- 4-Chloro-2-iodophenol
- 3-Chloro-4-iodophenol
- 2-Chloro-5-iodophenol
Uniqueness: The unique combination of chlorine and iodine atoms at specific positions on the benzene ring gives this compound distinct reactivity and properties compared to its isomers and other halogenated phenols. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
4-chloro-3-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIATGHEVZKVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628976 | |
Record name | 4-Chloro-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-72-7 | |
Record name | 4-Chloro-3-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202982-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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